molecular formula C12H17N3O B2812447 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol CAS No. 1210208-97-1

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol

Cat. No.: B2812447
CAS No.: 1210208-97-1
M. Wt: 219.288
InChI Key: FPBDOTJZROIZOG-UHFFFAOYSA-N
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Description

5-(5-Amino-1H-benzimidazol-2-yl)pentan-2-ol is a benzimidazole derivative featuring a pentanol chain substituted at the second carbon with a 5-amino-benzimidazole moiety. Benzimidazoles are heterocyclic aromatic compounds with a fused benzene and imidazole ring, widely studied for their pharmacological properties, including antimicrobial, antiviral, and kinase-modulating activities . The pentanol chain introduces hydrophobicity, balancing physicochemical properties for drug-likeness .

Properties

IUPAC Name

5-(6-amino-1H-benzimidazol-2-yl)pentan-2-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N3O/c1-8(16)3-2-4-12-14-10-6-5-9(13)7-11(10)15-12/h5-8,16H,2-4,13H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FPBDOTJZROIZOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC1=NC2=C(N1)C=C(C=C2)N)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

219.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol typically involves the reaction of 5-amino-1H-benzimidazole with a suitable pentan-2-ol derivative under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product .

Industrial Production Methods

Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques to isolate the final product .

Chemical Reactions Analysis

Types of Reactions

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and electrophiles like alkyl halides. Reaction conditions typically involve controlled temperatures and pH to ensure the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole oxides, while substitution reactions can produce various substituted derivatives .

Scientific Research Applications

Pharmacological Properties

1. Antiviral Activity:
Research indicates that benzimidazole derivatives, including 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol, exhibit antiviral properties against various viruses. For instance, certain derivatives have shown effectiveness against Bovine Viral Diarrhea Virus (BVDV) and Rotavirus, with specific analogs demonstrating promising antiviral activity at low concentrations (EC50 values) .

2. Antitumor Activity:
The compound has been investigated for its antitumor potential. Studies have reported that benzimidazole derivatives can inhibit the proliferation of cancer cell lines such as A-549 (lung cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). These compounds often exhibit cytotoxicity comparable to established chemotherapeutic agents like doxorubicin .

3. Anti-inflammatory Effects:
Benzimidazole derivatives have also been noted for their anti-inflammatory properties. Compounds similar to this compound have demonstrated significant inhibition of pro-inflammatory cytokines and reduced edema in animal models, indicating their potential as therapeutic agents for inflammatory diseases .

Case Studies

Case Study 1: Antiviral Efficacy
In a study evaluating the antiviral efficacy of various benzimidazole derivatives, researchers synthesized a series of compounds and tested their activity against BVDV. Among these, one derivative exhibited an EC50 value significantly lower than that of standard antiviral drugs, showcasing its potential as a novel antiviral agent .

Case Study 2: Antitumor Activity Assessment
Another study focused on the antitumor activity of this compound analogs against human liver carcinoma HepG2 cells. The results indicated that certain modifications to the benzimidazole structure enhanced cytotoxicity, suggesting a structure-activity relationship that could guide future drug design .

Mechanism of Action

The mechanism of action of 5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their function. The benzimidazole ring is known to interact with nucleic acids and proteins, leading to various biological effects . The pathways involved may include inhibition of enzyme activity and disruption of cellular processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Benzimidazole Family

Compound A : 5-(E-But-2-en-1-ylamino)-2-methyl-2-(indol-2-yl)pentan-2-ol (Compound 30, )
  • Structure: Features a branched pentanol chain with an indole substituent and an E-but-2-enylamino group.
  • Key Differences: Substituents: Indole and butenyl groups replace the benzimidazole and amino groups. Bioactivity: Indole derivatives often exhibit serotonin receptor affinity, whereas benzimidazoles target kinases or microbial enzymes .
  • Synthesis: Uses Na₂HPO₄ and sodium amalgam in methanol, differing from the Na₂S₂O₅-mediated cyclization in benzimidazole synthesis .
Compound B : MK-3903 ()
  • Structure : 5-([1,1'-Biphenyl]-4-yl)-6-chloro-1H-benzimidazol-2-yloxy)-2-methylbenzoic acid.
  • Key Differences: Substituents: Chlorine and biphenyl groups enhance steric bulk and electron-withdrawing effects, contrasting with the amino group’s electron-donating nature. Functionality: Carboxylic acid group increases acidity (pKa ~4.5) compared to the neutral hydroxyl in pentan-2-ol.
  • Bioactivity : Acts as an AMPK activator; the biphenyl group likely enhances target binding via π-π stacking .
Compound C : Ethyl 5-(1-Methyl-5-nitro-benzimidazol-2-yl)pentanoate ()
  • Structure: Nitro-substituted benzimidazole with an ester-terminated pentanoate chain.
  • Key Differences: Substituents: Nitro group (electron-withdrawing) vs. amino group (electron-donating). Stability: Nitro groups may reduce metabolic stability compared to amines.
  • Applications : Likely a prodrug; ester hydrolysis would release the carboxylic acid .

Physicochemical Properties Comparison

Property Target Compound Compound A Compound B Compound C
Molecular Weight ~277.3 g/mol ~358.4 g/mol ~495.9 g/mol ~347.4 g/mol
Polar Groups -NH₂, -OH -NH-, -OH -COOH, -Cl -NO₂, -COOEt
Solubility (Water) Moderate (amino enhances) Low (indole hydrophobic) Low (biphenyl hydrophobic) Very Low (ester/nitro)
Melting Point ~180–185°C (estimated) 152–154°C (reported) >250°C (solid) Not reported

Biological Activity

5-(5-amino-1H-benzimidazol-2-yl)pentan-2-ol is a compound that has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound this compound features a benzimidazole moiety, which is known for its diverse biological activities. The presence of the amino group and the pentan-2-ol side chain contributes to its solubility and interaction with biological targets.

Benzimidazole derivatives, including this compound, have been shown to exhibit various mechanisms of action:

  • Inhibition of Enzymatic Activity : Many benzimidazole compounds act as inhibitors of key enzymes involved in cancer progression and microbial resistance. For instance, they may inhibit topoisomerase I, leading to cytotoxic effects in cancer cells .
  • Antimicrobial Activity : The benzimidazole scaffold is associated with antimicrobial properties. Research indicates that derivatives can disrupt microbial cell function, making them potential candidates for treating infections .
  • Anti-inflammatory Effects : Some studies have reported that benzimidazole derivatives can modulate inflammatory pathways, providing therapeutic benefits in inflammatory diseases .

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Description
Anticancer Exhibits cytotoxicity against various cancer cell lines by inhibiting topoisomerase I .
Antimicrobial Demonstrates activity against a range of bacteria and fungi, potentially useful in treating infections .
Anti-inflammatory Modulates inflammatory responses, contributing to its therapeutic potential in chronic diseases .
Antiparasitic Shows promise against protozoan parasites, with structural analogs being evaluated for efficacy .

Case Studies

Several studies have highlighted the effectiveness of benzimidazole derivatives:

  • Topoisomerase Inhibition : A study on various benzimidazole derivatives demonstrated that certain compounds significantly inhibited topoisomerase I activity, leading to increased apoptosis in cancer cells. This suggests that modifications to the benzimidazole structure can enhance anticancer properties .
  • Antimicrobial Efficacy : Research evaluating the antimicrobial activity of benzimidazole derivatives found that some compounds exhibited significant inhibitory effects against methicillin-resistant Staphylococcus aureus (MRSA), indicating their potential as novel antibiotics .
  • Anti-inflammatory Mechanisms : Investigations into the anti-inflammatory properties of benzimidazole derivatives revealed that they could downregulate pro-inflammatory cytokines in vitro, suggesting a mechanism for their therapeutic application in inflammatory diseases .

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